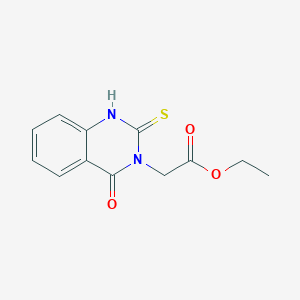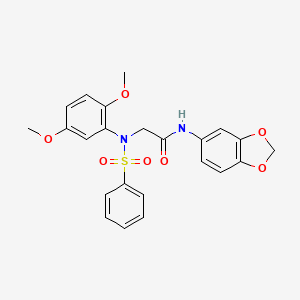
N~2~-(3,4-dimethylphenyl)-N~1~-(2-fluorophenyl)-N~2~-(methylsulfonyl)glycinamide
Overview
Description
N~2~-(3,4-dimethylphenyl)-N~1~-(2-fluorophenyl)-N~2~-(methylsulfonyl)glycinamide, also known as DFG-10, is a compound that has gained attention in scientific research due to its potential as a therapeutic agent.
Mechanism of Action
N~2~-(3,4-dimethylphenyl)-N~1~-(2-fluorophenyl)-N~2~-(methylsulfonyl)glycinamide is a small molecule inhibitor of the protein kinase CK2. CK2 is a serine/threonine kinase that plays a role in various cellular processes, including cell proliferation, differentiation, and apoptosis. This compound binds to the ATP-binding site of CK2 and inhibits its activity, leading to downstream effects on cellular processes.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects in different disease models. In the acute lung injury model, this compound reduced inflammation by decreasing the levels of pro-inflammatory cytokines. In the cerebral ischemia-reperfusion injury model, this compound reduced neuronal cell death and improved neurological function. In cancer cell lines, this compound inhibited cell proliferation and induced apoptosis.
Advantages and Limitations for Lab Experiments
One advantage of N~2~-(3,4-dimethylphenyl)-N~1~-(2-fluorophenyl)-N~2~-(methylsulfonyl)glycinamide is its specificity for CK2, which allows for targeted inhibition of this protein kinase. This compound is also a small molecule, which makes it easier to synthesize and modify compared to larger molecules such as antibodies. However, one limitation of this compound is its low solubility in water, which can make it challenging to use in some experimental settings.
Future Directions
There are several potential future directions for research on N~2~-(3,4-dimethylphenyl)-N~1~-(2-fluorophenyl)-N~2~-(methylsulfonyl)glycinamide. One direction is to further investigate its potential as a therapeutic agent in different disease models, such as cancer and neurodegenerative diseases. Another direction is to modify the structure of this compound to improve its solubility and potency. Additionally, research could focus on identifying biomarkers that could predict the response to this compound treatment in different disease models.
Scientific Research Applications
N~2~-(3,4-dimethylphenyl)-N~1~-(2-fluorophenyl)-N~2~-(methylsulfonyl)glycinamide has been studied for its potential as a therapeutic agent in various diseases. One study found that this compound has anti-inflammatory effects in a mouse model of acute lung injury. Another study showed that this compound has neuroprotective effects in a rat model of cerebral ischemia-reperfusion injury. This compound has also been studied for its potential as an anticancer agent, with promising results in vitro.
properties
IUPAC Name |
2-(3,4-dimethyl-N-methylsulfonylanilino)-N-(2-fluorophenyl)acetamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19FN2O3S/c1-12-8-9-14(10-13(12)2)20(24(3,22)23)11-17(21)19-16-7-5-4-6-15(16)18/h4-10H,11H2,1-3H3,(H,19,21) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VMUWMTLWRIYIKP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)N(CC(=O)NC2=CC=CC=C2F)S(=O)(=O)C)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19FN2O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
350.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![2-[(6-methyl-1,3-benzothiazol-2-yl)amino]-2-oxoethyl 4-chloro-1-methyl-1H-pyrazole-3-carboxylate](/img/structure/B3465093.png)
![ethyl 2-[({[(4-chloro-1-methyl-1H-pyrazol-3-yl)carbonyl]oxy}acetyl)amino]-1,3-benzothiazole-6-carboxylate](/img/structure/B3465099.png)
![2-[4-(1,3-benzodioxol-5-ylmethyl)-1-piperazinyl]-N-(3-methoxyphenyl)acetamide](/img/structure/B3465107.png)
![N-(4-acetylphenyl)-2-[4-(1,3-benzodioxol-5-ylmethyl)-1-piperazinyl]acetamide](/img/structure/B3465110.png)
![2-[4-(1,3-benzodioxol-5-ylmethyl)-1-piperazinyl]-N-benzylacetamide](/img/structure/B3465114.png)



![N-(2-chlorophenyl)-N-[2-(3,4-dihydro-2(1H)-isoquinolinyl)-2-oxoethyl]-4-methylbenzenesulfonamide](/img/structure/B3465149.png)
![N-(3-chloro-2-methylphenyl)-N-[2-oxo-2-(4-phenyl-1-piperazinyl)ethyl]methanesulfonamide](/img/structure/B3465152.png)
![ethyl 4-[N-(2,6-dimethylphenyl)-N-(methylsulfonyl)glycyl]-1-piperazinecarboxylate](/img/structure/B3465159.png)

![N~1~-cyclopropyl-N~2~-(4-ethoxyphenyl)-N~2~-[(4-methylphenyl)sulfonyl]glycinamide](/img/structure/B3465171.png)
